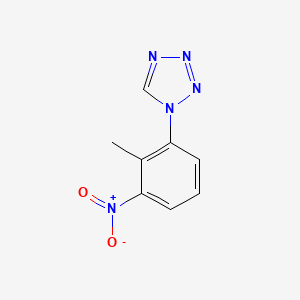![molecular formula C7H7BrClNO3S2 B6600479 (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone CAS No. 2648972-72-7](/img/structure/B6600479.png)
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone: is a chemical compound with the molecular formula C7H8BrNOS . It is known for its unique structure, which includes a bromophenyl group, a chlorosulfonyl group, and a sulfanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone typically involves the reaction of 3-bromobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to optimize yield and minimize by-products. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: : Substitution reactions can occur at the bromine or sulfur atoms, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone: has several scientific research applications, including:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: : The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparación Con Compuestos Similares
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone: can be compared with other similar compounds, such as 3-bromobenzene sulfonic acid and chlorosulfonyl imine derivatives . Its uniqueness lies in its specific structural features and reactivity, which make it suitable for various applications that other similar compounds may not be able to fulfill.
List of Similar Compounds
3-bromobenzene sulfonic acid
Chlorosulfonyl imine derivatives
Bromophenyl sulfonic acids
Chlorosulfonyl benzene derivatives
Propiedades
IUPAC Name |
N-[(3-bromophenyl)-methyl-oxo-λ6-sulfanylidene]sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO3S2/c1-14(11,10-15(9,12)13)7-4-2-3-6(8)5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYVAORKXKYXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NS(=O)(=O)Cl)(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)


(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)

![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)
![tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate](/img/structure/B6600441.png)
![3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B6600448.png)


![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)

